2-Naphthalenecarboxylic acid, 4,5-dihydroxy- 2-Naphthalenecarboxylic acid, 4,5-dihydroxy-
Brand Name: Vulcanchem
CAS No.: 154623-82-2
VCID: VC0184792
InChI: InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15)
SMILES: C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O
Molecular Formula: C11H8O4
Molecular Weight: 204.181

2-Naphthalenecarboxylic acid, 4,5-dihydroxy-

CAS No.: 154623-82-2

Cat. No.: VC0184792

Molecular Formula: C11H8O4

Molecular Weight: 204.181

* For research use only. Not for human or veterinary use.

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- - 154623-82-2

Specification

CAS No. 154623-82-2
Molecular Formula C11H8O4
Molecular Weight 204.181
IUPAC Name 4,5-dihydroxynaphthalene-2-carboxylic acid
Standard InChI InChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15)
Standard InChI Key AQACEHKQPSVTNR-UHFFFAOYSA-N
SMILES C1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O

Introduction

Fundamental Properties and Identification

Chemical Identity and Nomenclature

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- is classified as a dihydroxy monocarboxylic acid within the naphthoic acid family. The compound is known by several names in chemical databases and literature, with its IUPAC name being 4,5-dihydroxynaphthalene-2-carboxylic acid. This naming convention specifically identifies the positions of the functional groups on the naphthalene backbone, distinguishing it from other dihydroxy naphthoic acid isomers.

Physical and Chemical Properties

The compound exhibits distinctive physical and chemical properties that influence its behavior in various chemical and biological systems. These properties are summarized in the following table:

PropertyValue
CAS Registry Number154623-82-2
Molecular FormulaC₁₁H₈O₄
Molecular Weight204.181 g/mol
IUPAC Name4,5-dihydroxynaphthalene-2-carboxylic acid
Standard InChIInChI=1S/C11H8O4/c12-8-3-1-2-6-4-7(11(14)15)5-9(13)10(6)8/h1-5,12-13H,(H,14,15)
Standard InChIKeyAQACEHKQPSVTNR-UHFFFAOYSA-N
SMILESC1=CC2=CC(=CC(=C2C(=C1)O)O)C(=O)O

The compound contains a naphthalene ring system with two hydroxyl groups at positions 4 and 5, along with a carboxylic acid group at position 2, contributing to its unique chemical reactivity and potential biological activity .

Structural Characteristics

Molecular Structure and Bonding

The molecular structure of 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- features a naphthalene backbone consisting of two fused benzene rings. The compound's defining characteristic is the specific arrangement of its functional groups: two hydroxyl groups (-OH) positioned at carbon atoms 4 and 5, and a carboxylic acid group (-COOH) at carbon atom 2. This particular arrangement influences the compound's reactivity, solubility, and potential biological activities.

The presence of hydroxyl groups contributes to potential hydrogen bonding capabilities, while the carboxylic acid group adds acidic properties to the molecule. These structural features collectively determine the compound's physical properties and chemical behavior in various environments.

Isomeric Relationships

2-Naphthalenecarboxylic acid, 4,5-dihydroxy- belongs to a family of dihydroxy naphthoic acids, which differ in the positions of hydroxyl groups on the naphthalene backbone. Several structural isomers exist, including:

  • 1,6-Dihydroxy-2-naphthoic acid (CAS: 38134-93-9)

  • 1,4-Dihydroxy-2-naphthoic acid (CAS: 31519-22-9)

  • 3,5-Dihydroxy-2-naphthoic acid (CAS: 89-35-0)

Each isomer possesses distinct chemical properties and potential biological activities based on the specific arrangement of functional groups .

Biological Activities and Applications

Research Applications

The compound has potential applications in various research domains:

  • Biochemical research: As a model compound for studying structure-activity relationships in naphthalene derivatives

  • Pharmaceutical development: As a potential lead compound for drug discovery

  • Material science: Possibly as a precursor for more complex materials due to its functional groups

The presence of both hydroxyl and carboxylic acid groups makes this compound potentially useful in studies requiring selective functionalization or modification of these groups.

Comparative Analysis with Related Compounds

Structure-Activity Relationships

Studies on related compounds provide valuable insights into potential structure-activity relationships among hydroxyl/carboxy-substituted naphthoic acids. For example, research on 1,4-Dihydroxy-2-naphthoic acid (1,4-DHNA) has shown that:

  • The positions of hydroxyl groups significantly influence interaction with biological targets such as the aryl hydrocarbon receptor (AhR)

  • The carboxyl group at position 2 enhances certain biological activities

  • Specific structural features determine agonist or antagonist behavior in receptor-ligand interactions

This suggests that the unique arrangement of hydroxyl groups at positions 4 and 5 in our target compound may confer distinct biological properties compared to its isomers.

Functional Comparison with Isomers

The table below compares 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- with its structural isomers:

CompoundCAS NumberHydroxyl PositionsKnown Biological ActivitiesApplications
2-Naphthalenecarboxylic acid, 4,5-dihydroxy-154623-82-24,5Limited documentationBiochemical research, potential pharmaceutical applications
1,4-Dihydroxy-2-naphthoic acid31519-22-91,4AhR binding, anti-inflammatory activity, promotion of beneficial bacteriaPotential therapeutic agent, metabolite studies
1,6-Dihydroxy-2-naphthoic acid38134-93-91,6Limited documentationResearch purposes
3,5-Dihydroxy-2-naphthoic acid89-35-03,5NMDA receptor inhibition, protein tyrosine phosphatase inhibitionCNS function studies, enzyme inhibition research

This comparison highlights how small changes in the positions of functional groups can significantly impact biological activities and potential applications .

Research Status and Future Directions

Current Research Landscape

The current research landscape for 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- appears limited based on available search results. While the compound is commercially available and has potential applications in various fields, published studies specifically focusing on this compound are sparse. Most relevant research has concentrated on structural isomers, particularly 1,4-Dihydroxy-2-naphthoic acid, which has been more extensively studied for its biological activities .

The limited documentation suggests that 2-Naphthalenecarboxylic acid, 4,5-dihydroxy- represents an under-explored member of the naphthoic acid family, potentially offering opportunities for novel discoveries.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator